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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to address
challenges related to the hygroscopicity of spray-dried stevia powder.

Troubleshooting Guides

This section provides solutions to common problems encountered during the spray-drying of
stevia extract, focusing on issues related to high hygroscopicity and powder caking.

Issue 1: High Hygroscopicity and Stickiness of the Final Powder

o Symptom: The spray-dried stevia powder is sticky, clumps together, and readily absorbs
atmospheric moisture, leading to handling and stability issues.

e Possible Causes & Solutions:
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Possible Cause

Recommended Action

Inadequate Carrier Agent Concentration

The concentration of the carrier agent is crucial
in reducing the hygroscopicity of the final
product. Low concentrations may not provide
sufficient encapsulation of the stevia extract.
Increase the concentration of the carrier agent
(e.g., maltodextrin, gum arabic) in the feed
solution.[1][2]

Inappropriate Carrier Agent Selection

Different carrier agents have varying efficiencies
in reducing hygroscopicity. For instance, gum
arabic has been shown to be more effective in
reducing hygroscopicity compared to
maltodextrin in some applications.[3] Consider
using a different carrier agent or a combination
of agents (e.g., maltodextrin and gum arabic
blend) to enhance the powder's physical

properties.

High Inlet Drying Temperature

Elevated inlet air temperatures can lead to lower
moisture content in the powder, which in turn
can increase its tendency to absorb moisture
from the environment. Optimize the inlet drying
temperature to achieve a balance between
efficient drying and minimizing the
hygroscopicity of the powder. Lowering the

temperature may be beneficial.[4][5]

Low Feed Flow Rate

A low feed flow rate can result in prolonged
exposure of the droplets to high temperatures,
potentially increasing the hygroscopicity of the
powder.[4][5] Adjusting to a higher feed flow rate

can help in preserving the powder quality.[5]

Issue 2: Powder Caking During Storage
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e Symptom: The spray-dried stevia powder forms hard lumps or cakes over time, even when
stored in seemingly dry conditions.

e Possible Causes & Solutions:

Possible Cause Recommended Action

Insufficient drying can leave excess moisture in
the powder, promoting caking. Ensure the spray

High Residual Moisture Content drying parameters are optimized to achieve a
low residual moisture content in the final

product.

Spray-dried powders are often amorphous,
which makes them more susceptible to caking.

Amorphous State of the Powder [2] The use of appropriate carrier agents can
help in creating a more stable amorphous

structure.

Exposure to humidity during storage will

inevitably lead to caking. Store the spray-dried
Inadequate Storage Conditions stevia powder in airtight containers with

desiccants. Control the temperature and

humidity of the storage environment.

Fine particles have a larger surface area, which

can increase the points of contact and lead to
Particle Size and Distribution caking. Adjusting spray drying parameters to

produce larger, more uniform particles can help

mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a problem for spray-dried stevia powder?

Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding
environment. For spray-dried stevia powder, high hygroscopicity is a significant issue as it can
lead to physical instability, such as caking, clumping, and loss of flowability. This not only
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affects the handling and processing of the powder but can also impact its shelf-life and the
quality of the final product.

Q2: How can | measure the hygroscopicity of my spray-dried stevia powder?

The hygroscopicity of a powder can be determined by placing a known weight of the sample in
a desiccator with a saturated salt solution that maintains a specific relative humidity (e.g., a
saturated solution of sodium chloride creates a relative humidity of approximately 75%). The
sample is weighed at regular intervals until a constant weight is achieved. The hygroscopicity is
then calculated as the mass of water absorbed per 100g of the sample.

Q3: Which carrier agent is best for reducing the hygroscopicity of spray-dried stevia?

The choice of carrier agent can significantly impact the hygroscopicity of the final powder.
Studies have shown that maltodextrin, gum arabic, and whey protein concentrate are effective
carrier agents for spray-drying stevia extract.[1] While maltodextrin is widely used, gum arabic
has been reported to be particularly effective in reducing hygroscopicity and improving the
stability of the powder.[3] A combination of carrier agents, such as a blend of maltodextrin and
gum arabic, can also be beneficial.[6]

Q4: What is the effect of the dextrose equivalent (DE) of maltodextrin on hygroscopicity?

The dextrose equivalent (DE) of maltodextrin indicates its degree of hydrolysis. Generally,
maltodextrins with a lower DE have a higher molecular weight and a lower hygroscopicity.
Therefore, selecting a maltodextrin with a lower DE is preferable for reducing the
hygroscopicity of the spray-dried stevia powder.

Q5: How do spray dryer operating parameters influence powder hygroscopicity?

Several spray dryer operating parameters can influence the hygroscopicity of the final powder:

« Inlet Air Temperature: Higher inlet temperatures can lead to a powder with lower residual
moisture but a higher tendency to absorb moisture from the air.

o Feed Flow Rate: A higher feed flow rate can reduce the exposure time of the droplets to the
hot air, which can be beneficial for the quality of the powder.[5]
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o Atomization Pressure/Speed: This parameter affects the droplet size, which in turn
influences the particle size of the final powder. Smaller particles have a larger surface area
and may be more prone to moisture absorption.

Q6: Can | spray dry stevia extract without a carrier agent?

While it is possible to spray dry stevia extract without a carrier agent, the resulting powder is
likely to be highly hygroscopic and sticky, leading to significant operational problems and a low
product yield.[5] Carrier agents are essential for increasing the glass transition temperature of
the feed mixture and producing a stable, free-flowing powder.[7]

Data Presentation

Table 1: Effect of Carrier Agent Type and Concentration on the Hygroscopicity of Spray-Dried
Stevia Powder

Concentration (%

Carrier Agent wiv) Hygroscopicity (%) Reference
Gum Arabic 10 30.66 [1]
Maltodextrin 10 Not specified [1]
Whey Protein Conc. 10 Not specified [1]
Gum Arabic 20 Not specified [1]
Maltodextrin 20 Not specified [1]
Whey Protein Conc. 20 Not specified [1]
Gum Arabic 30 Not specified [1]
Maltodextrin 30 Not specified [1]
Whey Protein Conc. 30 Not specified [1]

Note: The referenced study indicates that the maximum hygroscopicity of 30.66% was
observed with 10% Gum Arabic, but does not provide specific values for all combinations.
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Experimental Protocols

Protocol 1: Preparation and Spray-Drying of Stevia Extract with a Carrier Agent
o Preparation of Stevia Extract:

o Agueous extraction of stevia leaves is performed by maceration (e.g., 5:1 water-to-leaf
ratio, w/v) at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 15
minutes).[5]

o This is followed by ultrasonic extraction (e.g., 40 kHz, 200 W) at room temperature for
approximately 30 minutes to enhance the extraction of bioactive compounds.[5]

o The crude extract is then filtered to remove solid plant material.[5]
o Preparation of the Feed Solution:

o The desired carrier agent (e.g., maltodextrin, gum arabic) is dissolved in deionized water
to achieve the target concentration (e.g., 10%, 20%, or 30% w/v).[1]

o The prepared stevia extract is then added to the carrier agent solution and mixed
thoroughly to ensure a homogenous feed solution.

e Spray-Drying Process:

(¢]

The spray dryer is preheated to the desired inlet temperature (e.g., 160-180°C).[5]

[¢]

The feed solution is pumped into the spray dryer at a constant feed flow rate (e.g., 2-3
kg/h).[4]

[¢]

The atomization speed or pressure is set to achieve the desired droplet size (e.g., 23,000
rpm for a rotary atomizer).[4]

[¢]

The dried powder is collected from the cyclone separator.

e Powder Analysis:
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o The collected powder is analyzed for its physicochemical properties, including moisture
content, hygroscopicity, particle size, and morphology.

Mandatory Visualization
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Caption: Experimental workflow for producing and analyzing spray-dried stevia powder.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b7908634?utm_src=pdf-body-img
https://www.benchchem.com/product/b7908634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

High Hygroscopicity

in Stevia Powder

Potential Cat;?es

Inadequate Carrier Agent | _ Suboptimal Spray Dryer High Residual
(Type or Concentration) | Parameters Moisture
If concentration is low If type is ineffective If temp. is too high/low If rate is too low
Solutions
\4 \ Y Y
Increase Carrier | Change Carrier Type Optimize Inlet Adjust Feed Ensure Complete
Concentration - (e.g., Gum Arabic) Temperature Flow Rate Drying

Click to download full resolution via product page

Caption: Troubleshooting logic for high hygroscopicity in spray-dried stevia powder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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